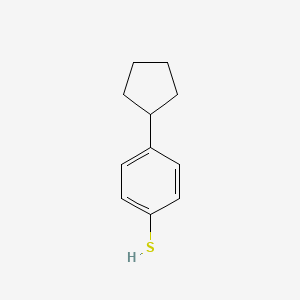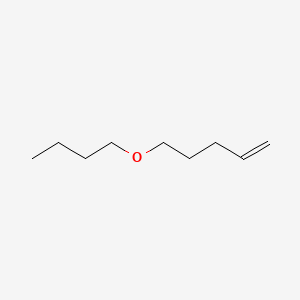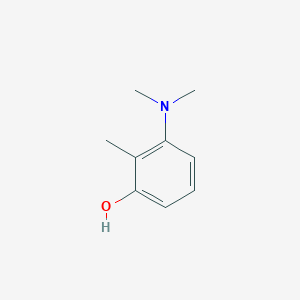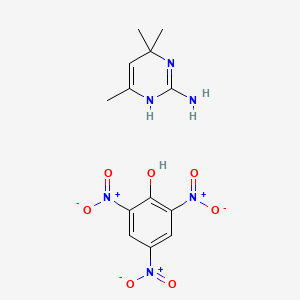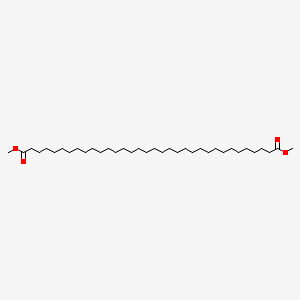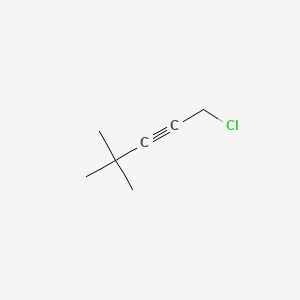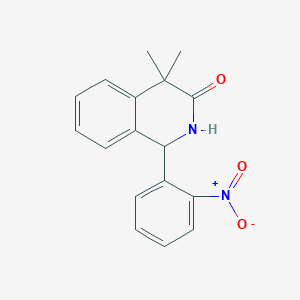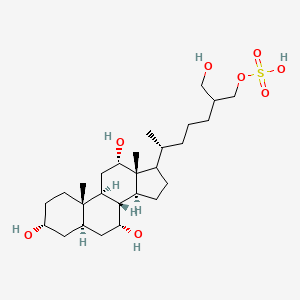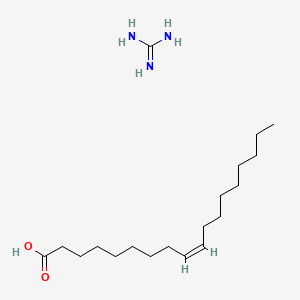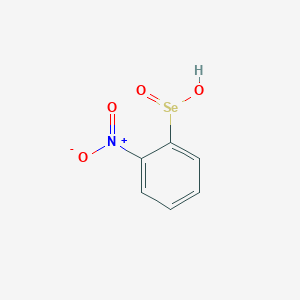
Benzeneseleninic acid, 2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneseleninic acid, 2-nitro- is an organic compound that belongs to the class of seleninic acids It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring, along with a seleninic acid group (-SeO2H)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzeneseleninic acid, 2-nitro- typically involves the nitration of benzeneseleninic acid. This can be achieved by reacting benzeneseleninic acid with concentrated nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst . The reaction conditions usually require low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: While specific industrial production methods for benzeneseleninic acid, 2-nitro- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions: Benzeneseleninic acid, 2-nitro- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding seleninic anhydrides or other selenium-containing compounds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Wissenschaftliche Forschungsanwendungen
Benzeneseleninic acid, 2-nitro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzeneseleninic acid, 2-nitro- involves its ability to undergo redox reactions. The seleninic acid group can participate in oxidation-reduction processes, making it a useful reagent in various chemical transformations . The nitro group can also influence the reactivity of the compound, allowing it to participate in a range of reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Benzeneseleninic acid: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitrobenzeneseleninic acid: Similar structure but with the nitro group in a different position, which can affect its reactivity and applications.
Benzeneseleninic anhydride: An oxidized form of benzeneseleninic acid, used in different types of reactions.
Uniqueness: Benzeneseleninic acid, 2-nitro- is unique due to the presence of both the seleninic acid and nitro groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in organic synthesis and other applications .
Eigenschaften
CAS-Nummer |
56790-59-1 |
|---|---|
Molekularformel |
C6H5NO4Se |
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
2-nitrobenzeneseleninic acid |
InChI |
InChI=1S/C6H5NO4Se/c8-7(9)5-3-1-2-4-6(5)12(10)11/h1-4H,(H,10,11) |
InChI-Schlüssel |
LNJFIDXLARAFNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Se](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


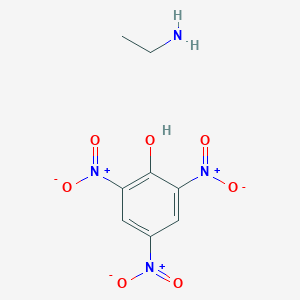
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)

